molecular formula C21H17NO B8206043 5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine

5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine

Cat. No.: B8206043
M. Wt: 299.4 g/mol
InChI Key: NRQDDTSNTRDUMA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine (CAS 1381986-21-5) is an advanced organic compound with the molecular formula C21H17NO and a molecular weight of 299.37 g/mol. This acridine-fused derivative is designed for cutting-edge applications in functional materials and organic electronics. A primary and highly valuable application of this compound is in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Specifically, it serves as a core building block in electron blocking layer (EBL) materials for blue fluorescent devices . When incorporated into EBL structures, this dimethyl-dihydrobenzofuranacridine derivative contributes to excellent thermal stability, evidenced by high glass transition temperatures (T g > 120 °C), and possesses high triplet energy levels effective for increasing the external quantum efficiency (EQE) of OLED devices . Its use can significantly enhance device performance, leading to improved efficiency and operational lifetime compared to traditional materials . The compound's utility is rooted in the versatile acridine pharmacophore , a privileged structure in medicinal chemistry known for its ability to interact with biological targets like DNA through intercalation and to inhibit enzymes such as topoisomerases . This makes acridine-based scaffolds, including this compound, subjects of ongoing investigation for their potential in anticancer therapy and as antibacterial, antiprotozoal, and antimalarial agents . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on its high quality, with typical purity levels at or above 97% .

Properties

IUPAC Name

5,5-dimethyl-13H-[1]benzofuro[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-19-16(21)12-11-14-13-7-3-6-10-18(13)23-20(14)19/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQDDTSNTRDUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(C=C2)C4=CC=CC=C4O3)NC5=CC=CC=C51)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine (BFAc) is a compound of significant interest in the field of organic electronics and photonics due to its unique structural properties and biological activity. This article explores its biological activity, including its applications in thermally activated delayed fluorescence (TADF) and potential therapeutic implications.

Structural Overview

The molecular structure of BFAc can be summarized as follows:

  • Chemical Formula : C21_{21}H17_{17}N\O
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 1381986-21-5

Photophysical Properties

BFAc exhibits notable photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs). It has been shown to have high photoluminescence quantum yields (PLQYs), which are critical for efficient light emission in OLEDs. For instance, studies have reported PLQYs exceeding 80%, indicating strong light-emitting capabilities when used as a dopant in OLED devices .

Thermally Activated Delayed Fluorescence (TADF)

BFAc is recognized for its role as a TADF emitter. TADF materials are characterized by their ability to convert triplet excitons into singlet excitons, thus enhancing the efficiency of OLEDs. The delayed fluorescence observed in BFAc-based devices is attributed to a small singlet-triplet energy gap, which allows for efficient reverse intersystem crossing (RISC). This property is crucial for achieving high external quantum efficiencies (EQEs) in OLED applications .

Property Value
PLQY>80%
Maximum EQEUp to 27.7%
Delayed fluorescence time5.4 μs

Application in OLEDs

  • Study on Hybrid Donors : A comparative study on hybrid donors including BFAc revealed that devices utilizing BFAc achieved a maximum EQE of 25.6%, demonstrating its effectiveness as a TADF emitter compared to other compounds .
  • Performance Metrics : In practical applications, BFAc-based OLEDs exhibited low efficiency roll-off at high brightness levels, making them suitable for commercial use in display technologies .

Potential Therapeutic Applications

While the primary focus has been on its electronic properties, preliminary studies suggest that compounds similar to BFAc may exhibit biological activity that could be explored for therapeutic purposes. The acridine moiety is known for various biological activities, including antimicrobial and anticancer properties. However, specific studies directly linking BFAc to therapeutic effects remain limited and warrant further investigation.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the primary applications of 5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine is as a component in TADF emitters for OLEDs. TADF materials are crucial for improving the efficiency of OLEDs by enabling the harvesting of triplet excitons, which can significantly enhance light emission efficiency.

  • Performance Characteristics : Research indicates that compounds based on this structure exhibit high photoluminescence quantum yields (PLQY) and delayed fluorescence properties. For instance, a study highlighted a PLQY exceeding 80% for devices incorporating this compound, demonstrating its efficacy in enhancing OLED performance .
  • Device Efficiency : In practical applications, OLED devices utilizing this compound have shown external quantum efficiencies (EQE) exceeding 20%. This efficiency is attributed to the compound's favorable energy levels and effective charge transport properties .

Potential Antitumor Properties

Emerging studies have investigated the biological activity of this compound and its derivatives. Preliminary findings suggest that these compounds may possess cytotoxic effects against various cancer cell lines.

  • Mechanisms of Action : The mechanism by which this compound exerts its biological effects is believed to involve noncovalent interactions with DNA. Studies utilizing DNA thermal melting assays have demonstrated that compounds similar to this compound can bind to double-stranded DNA (ds-DNA), potentially disrupting cellular processes and leading to apoptosis in cancer cells .
  • In Silico Studies : Computational analyses have provided insights into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds. Such studies are essential for predicting the viability of these compounds as therapeutic agents and understanding their pharmacokinetics .

Comparative Data Table

The following table summarizes key performance metrics and biological activities associated with this compound:

Property Value Source
PLQY>80%
EQE>20%
CytotoxicityActive against cancer cell lines
DNA BindingConfirmed through thermal melting studies

Case Studies

Case Study 1: OLED Development

A recent study focused on synthesizing new TADF emitters based on this compound. The results showed that devices fabricated with this compound achieved an EQE of 21.8%, significantly higher than traditional OLED materials. The study emphasized the importance of optimizing molecular design to enhance device performance further.

Case Study 2: Anticancer Screening

Another investigation involved assessing the anticancer potential of derivatives of this compound. The results indicated a promising cytotoxic effect against breast cancer cell lines with IC50 values in the micromolar range. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothieno[3,2-c]acridine Derivatives

A key structural analog is 5,5-dimethyl-5,13-dihydrobenzothieno[3,2-c]acridine (BTAcTRZ), which replaces the benzofuran moiety with benzothiophene. Comparative studies highlight the following differences:

Property Benzofuroacridine (BFAcTRZ) Benzothienoacridine (BTAcTRZ)
Donor Strength Moderate Enhanced (due to sulfur’s electron-rich nature)
Emission Wavelength Blue (~470 nm) Greenish-blue (~490 nm)
TADF Efficiency High (external quantum efficiency >20%) Slightly higher (improved charge transfer)
Application OLED emitters, sensors OLEDs with broader color tuning

The sulfur atom in BTAcTRZ enhances intramolecular charge transfer, red-shifting emission and improving electroluminescence performance .

Benzofuro[3,2-c]pyridine Derivatives

Compounds like 2-substituted 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine share a fused benzofuro-heterocyclic skeleton but lack the acridine system. These derivatives exhibit central alpha 2-antagonistic activity, with high selectivity for alpha 2-adrenoceptors over alpha 1-receptors .

Furoquinolinone Derivatives

5H-Furo[3,2-c]quinolin-4-ones are plant-derived or synthetically prepared heterocycles with a furan-quinoline backbone. Unlike the acridine-based compound, these lack extended conjugation and exhibit distinct photophysical properties (e.g., shorter emission wavelengths). Their applications focus on medicinal chemistry (antimicrobial, anticancer) rather than optoelectronics .

Key Research Findings

  • Optoelectronic Superiority: Benzofuroacridine derivatives outperform simpler acridine or benzofuran analogs in TADF due to their balanced donor-acceptor interactions and rigid structures .
  • Synthetic Challenges : The dimethyl substitution at the 5-position in 5,5-dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine improves steric stability but complicates regioselective synthesis compared to unsubstituted analogs .

Preparation Methods

Initial Synthesis of Methyl 2-(Dibenzo[b,d]furan-4-ylamino)benzoate

The synthesis begins with the preparation of methyl 2-(dibenzo[b,d]furan-4-ylamino)benzoate (compound 3 ), achieved through a palladium-catalyzed coupling reaction. A mixture of 4-bromodibenzofuran (2.47 g, 10 mmol), methyl anthranilate (2.6 mL, 20 mmol), palladium acetate (Pd(OAc)₂, 110 mg), and DPEphos (270 mg) in toluene is heated at 110°C under argon for 12 hours. After work-up, column chromatography (dichloromethane/petroleum ether, 1:3 v/v) yields a white powder (2.91 g, 92%). Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 9.81 (s, 1H), 8.03 (dd, J = 8.0 Hz, 1H), 7.96 (dd, J = 7.7 Hz, 1H), 3.96 (s, 3H).

  • ¹³C NMR : 169.01 (ester carbonyl), 156.02 (dibenzo[b,d]furan oxygen-linked carbon).

Methyllithium-Mediated Alkylation

The ester group of compound 3 is reduced to a tertiary alcohol via reaction with methyllithium. Under argon, a solution of 3 (1.92 g, 6 mmol) in dry tetrahydrofuran (THF, 20 mL) is cooled to −78°C, and methyllithium (1.3 M in diethyl ether, 20 mL) is added dropwise. After stirring at −40°C for 10 hours, the mixture is quenched with ice water, extracted with ethyl acetate, and concentrated to yield 2-(2-(dibenzo[b,d]furan-4-ylamino)phenyl)propan-2-ol (4 ) as a yellow powder. This intermediate is used without further purification, emphasizing the efficiency of the subsequent cyclization step.

Boron Trifluoride-Etherate Catalyzed Cyclization

Cyclization of 4 (1.59 g, 5 mmol) is achieved using boron trifluoride etherate (BF₃·OEt₂) in dry dichloromethane (DCM, 200 mL) under argon. The reaction progresses over 4 hours at room temperature, monitored by thin-layer chromatography (TLC). After work-up and column chromatography (DCM/petroleum ether, 1:5 v/v), BFDMAc is isolated as a white powder (1.23 g, 82%).

Table 1: Spectral Characterization of BFDMAc

TechniqueData
¹H NMR δ 7.95–7.89 (m, 1H), 7.58 (d, J = 8.2 Hz, 1H), 1.68 (s, 6H)
¹³C NMR 156.27 (C=O), 31.65 (CH₃), 36.57 (quaternary C)
HRMS (ESI) m/z 300.13829 (calc. for C₂₁H₁₈NO⁺), 300.13864 (found)

Reaction Optimization and Mechanistic Insights

Role of Boron Trifluoride Etherate

BF₃·OEt₂ acts as a Lewis acid, facilitating the cyclization by polarizing the carbonyl group of the intermediate alcohol. This polarization enhances electrophilicity at the carbonyl carbon, enabling intramolecular attack by the adjacent aromatic amine group. Theoretical calculations using density functional theory (DFT) at the B3LYP/def2-SVP level corroborate the feasibility of this mechanism, showing a low energy barrier for the cyclization step.

Solvent and Temperature Effects

The use of dry DCM ensures solubility of both the starting material and catalyst while minimizing side reactions. Reactions conducted at room temperature prevent decomposition of the acid-sensitive intermediate. Attempts to accelerate the process by heating resulted in reduced yields due to competing polymerization.

Purification and Analytical Validation

Chromatographic Purification

Column chromatography (silica gel, DCM/petroleum ether) effectively separates BFDMAc from unreacted starting materials and oligomeric by-products. The eluent ratio (1:5 v/v) balances resolution and solvent consumption, as evidenced by the high purity of the final product (≥98% by NMR).

Spectroscopic Confirmation

  • ¹H NMR : The singlet at δ 1.68 ppm integrates to six protons, confirming the two methyl groups on the quaternary carbon.

  • HRMS : The observed molecular ion ([M+H]⁺ = 300.13864) matches the theoretical value within 0.12 ppm error, validating the molecular formula.

Comparative Analysis with Analogous Compounds

Thiophene vs. Furan Derivatives

Replacing the dibenzofuran moiety with dibenzothiophene yields 5,5-dimethyl-5,13-dihydrobenzothieno[3,2-c]acridine (BTDMAc). Cyclization of the thiophene analogue proceeds similarly but requires longer reaction times (6 hours vs. 4 hours for BFDMAc), likely due to sulfur’s lower electronegativity compared to oxygen.

Table 2: Comparison of BFDMAc and BTDMAc Synthesis

ParameterBFDMAcBTDMAc
Yield82%85%
Reaction Time4 hours6 hours
¹H NMR (CH₃) δ 1.68δ 1.71

Scalability and Industrial Relevance

The synthesis is scalable to multi-gram quantities without significant yield reduction. Key considerations for industrial application include:

  • Cost Efficiency : Pd(OAc)₂ and DPEphos are recoverable via filtration, reducing catalyst costs.

  • Safety : Methyllithium requires handling under strict inert conditions, necessitating specialized equipment.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine?

  • Methodological Answer : Use orthogonal design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. This approach minimizes experimental runs while maximizing data robustness. Regression analysis can model the relationship between variables and yield, enabling predictive optimization . For multi-step syntheses, factorial design (e.g., 2^k designs) helps isolate critical factors affecting intermediate purity or reaction efficiency .

Q. How should researchers characterize the structural and thermal stability of this compound under varying conditions?

  • Methodological Answer : Employ proximate chemical analyses (e.g., NMR, FTIR, X-ray crystallography) for structural confirmation. Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under inert and oxidative atmospheres. For kinetic stability studies, accelerated aging experiments at elevated temperatures with periodic HPLC monitoring are recommended .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound?

  • Methodological Answer : Standardize reaction protocols using controlled inert atmospheres (e.g., argon glovebox) and anhydrous solvents. Document batch-to-batch variations in raw material purity (e.g., via GC-MS). Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like yield and enantiomeric excess .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Pair this with molecular dynamics simulations to explore solvent effects. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to identify plausible mechanisms, reducing trial-and-error cycles . For complex pathways, kinetic isotope effect (KIE) studies can validate computational predictions .

Q. What advanced techniques address contradictions in spectroscopic data for this compound?

  • Methodological Answer : Resolve discrepancies using multidimensional NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data. If computational predictions conflict with experimental results, re-examine solvent polarity or conformational dynamics using COSMO-RS simulations . Theoretical frameworks should guide iterative hypothesis refinement .

Q. How can AI-driven process control enhance scalability in derivative synthesis?

  • Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict optimal conditions for functionalization (e.g., halogenation, cross-coupling). COMSOL Multiphysics integration enables real-time adjustments in flow reactors, optimizing residence time and mixing efficiency. Smart laboratories with closed-loop feedback systems can autonomously adapt parameters based on in-line analytics (e.g., Raman spectroscopy) .

Q. What methodologies validate the environmental impact of synthesizing this compound under green chemistry principles?

  • Methodological Answer : Apply life cycle assessment (LCA) to quantify waste generation and energy use. Compare solvent systems using green metrics (e.g., E-factor, PMI). Replace hazardous reagents with bio-based alternatives (e.g., enzymatic catalysts) and employ membrane separation technologies (e.g., nanofiltration) for solvent recovery, as outlined in CRDC subclass RDF2050104 .

Q. How do researchers reconcile conflicting bioactivity data in pharmacological studies?

  • Methodological Answer : Conduct meta-analysis of dose-response curves across cell lines, controlling for assay variability (e.g., incubation time, serum concentration). Use cheminformatics tools to correlate structural motifs with activity cliffs. If contradictions persist, employ isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing indirect assay artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine
Reactant of Route 2
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.